molecular formula C16H15N3O5S2 B13896655 Methyl 7-(2-methoxy-5-methylpyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate

Methyl 7-(2-methoxy-5-methylpyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate

Cat. No.: B13896655
M. Wt: 393.4 g/mol
InChI Key: IDKMQRLDWHFQKP-UHFFFAOYSA-N
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Description

Methyl 7-(2-methoxy-5-methylpyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a methylsulfonyl group, and a methoxy-methylpyridinyl moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of Methyl 7-(2-methoxy-5-methylpyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate typically involves multiple steps, including the formation of the thieno[3,2-d]pyrimidine core and subsequent functionalization. One common synthetic route involves the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Industrial production methods may employ optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature controls to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Methyl 7-(2-methoxy-5-methylpyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and inflammatory conditions.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of Methyl 7-(2-methoxy-5-methylpyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes. For example, it could inhibit the activity of kinases or other signaling molecules, leading to reduced inflammation or cell proliferation .

Comparison with Similar Compounds

When compared to similar compounds, Methyl 7-(2-methoxy-5-methylpyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate stands out due to its unique structural features and potential biological activities. Similar compounds include:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C16H15N3O5S2

Molecular Weight

393.4 g/mol

IUPAC Name

methyl 7-(2-methoxy-5-methylpyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C16H15N3O5S2/c1-8-5-9(14(23-2)17-6-8)11-12-10(25-13(11)15(20)24-3)7-18-16(19-12)26(4,21)22/h5-7H,1-4H3

InChI Key

IDKMQRLDWHFQKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)OC)C2=C(SC3=CN=C(N=C32)S(=O)(=O)C)C(=O)OC

Origin of Product

United States

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